Structural Elucidation and Analytical Profiling of 4-(L-Leucyl)piperazin-2-one
This guide details the structural elucidation, synthesis logic, and analytical profiling of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one (referred to herein as Leu-Pzp ). This molecule represents a critical class of pept...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the structural elucidation, synthesis logic, and analytical profiling of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one (referred to herein as Leu-Pzp ). This molecule represents a critical class of peptidomimetics where the piperazinone ring acts as a conformational constraint, often mimicking peptide
-turns in drug discovery campaigns for kinase and protease inhibitors.
Executive Summary & Scaffold Significance
The target molecule, Leu-Pzp , consists of a piperazin-2-one (ketopiperazine) core acylated at the
-position by the amino acid Leucine. Unlike flexible linear peptides, the piperazinone ring restricts conformational freedom, reducing the entropic penalty of binding to biological targets.
Key Analytical Challenges:
Amide Rotamerism: The
-acyl bond exhibits restricted rotation, leading to signal doubling in NMR spectra at ambient temperature.
Stereochemical Integrity: The
-carbon of the leucine moiety is prone to racemization during the coupling to the secondary amine of the piperazinone.
Lactam Stability: The
-position (lactam) is sensitive to strong bases, requiring specific handling during extraction.
Synthetic Logic & Impurity Profiling
Understanding the synthesis is prerequisite to accurate analysis. The standard route involves coupling
-protected Leucine (typically Boc-Leu-OH) to piperazin-2-one, followed by deprotection.
Synthesis & Impurity Workflow
The following diagram outlines the synthesis pathway and the origin of critical impurities (racemates and deletion sequences).
Figure 1: Synthetic pathway highlighting critical process impurities. Racemization (Impurity A) is the primary critical quality attribute (CQA).
-acyl piperazines is the partial double-bond character of the amide bond. In Leu-Pzp , this results in two distinct conformers (rotamers) visible in NMR at room temperature ().
Observation: You will likely see "doubling" of peaks, particularly for the piperazinone ring protons (
) and the Leucine -proton.
Validation: To confirm these are rotamers and not impurities, perform a Variable Temperature (VT) NMR experiment. Heating the sample to
(in DMSO-) will cause the signals to coalesce into a single set of peaks as the rotation barrier is overcome.
Predicted
NMR Shifts (DMSO-
)
Note: Shifts are approximate and split due to rotamers (ratio typically 60:40 to 70:30).
Position
Proton Type
(ppm)
Multiplicity
Diagnostic Note
Leu-NH2
Amine
8.1 - 8.3
Broad Singlet
Exchangeable with .
Pzp-N1-H
Lactam NH
7.8 - 8.0
Broad Singlet
Characteristic of piperazin-2-one.
Leu-
Methine
4.1 - 4.4
Multiplet
Chiral Center. Signal splits due to rotamers.
Pzp-H3
Methylene
3.9 - 4.2
Singlet/Doublet
Highly deshielded due to adjacent C=O and N-acyl.
Pzp-H5/H6
Methylene
3.3 - 3.8
Multiplet
Complex envelope; often overlaps with water/solvent.
Leu-
Methine
1.6 - 1.8
Multiplet
-
Leu-
Methylene
1.4 - 1.6
Multiplet
Diastereotopic protons.
Leu-
Methyls
0.85 - 0.95
Doublets
Strong integration (6H), key for concentration check.
Mass Spectrometry & Fragmentation Logic
Mass spectrometry (ESI-MS/MS) provides structural confirmation through characteristic fragmentation. The piperazinone ring is stable, but the exocyclic amide bond is the primary cleavage site.
Fragmentation Pathway[6][7]
Precursor:
Da (Calculated for ).
Primary Fragment: Loss of the Leucine side chain (cleavage at the amide).
Secondary Fragment: Ring opening of the lactam.
Figure 2: ESI-MS/MS fragmentation logic. The m/z 86 peak (Leucine iminium) is diagnostic for the amino acid tail.
Success Criteria: Baseline separation of L-Leu-Pzp (Major) and D-Leu-Pzp (Minor). The D-isomer typically elutes before the L-isomer on Teicoplanin phases due to specific inclusion complex geometry.
Protocol B: LC-MS Identification
System: Agilent 1290 / Sciex Triple Quad or equivalent.
Column: Waters XSelect CSH C18 (
mm, 2.5 m). Note: Use CSH (Charged Surface Hybrid) for better peak shape of basic amines.
Rationale: The acidic mobile phase ensures protonation of the primary amine (
), improving ionization efficiency in ESI(+).
References
BenchChem. (2025).[3][4][5] Physical and chemical properties of deuterated piperazin-2-one. Retrieved from 3
Wodtke, R., et al. (2018).[6] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry / RSC Advances. Retrieved from 7
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 60848749: 4-(2-Amino-4-methylpentanoyl)piperazin-2-one. Retrieved from 8[8]
Sigma-Aldrich (Merck). (2023). Amino Acid and Peptide Chiral Separations Handbook. Retrieved from 9
Zhu, N., et al. (2021).[2] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from 2
Technical Guide: Thermodynamic Properties and Synthesis of Leucine-Derived Piperazin-2-one Scaffolds
Executive Summary The piperazin-2-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a conformationally constrained mimetic of the peptide bond. When derived from Leucine , the resultin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The piperazin-2-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a conformationally constrained mimetic of the peptide bond. When derived from Leucine , the resulting 3-isobutylpiperazin-2-one core introduces specific hydrophobic vectors and chirality that mimic the
or residues of -turns.
This guide provides a rigorous technical analysis of the thermodynamic stability, conformational energy landscapes, and synthetic pathways of these scaffolds. Unlike flexible linear peptides, the piperazin-2-one ring imposes a reduction in conformational entropy (
), pre-organizing the molecule for ligand-receptor binding with a favorable thermodynamic penalty profile.
Part 1: Structural Dynamics & Conformational Thermodynamics
The Entropic Advantage
In drug design, the binding affinity (
) is governed by the Gibbs free energy of binding ():
Linear leucine-containing peptides suffer a high entropic penalty upon binding because they must freeze multiple rotatable bonds. The leucine-derived piperazin-2-one scaffold "locks" the
and torsion angles.
Thermodynamic Consequence: The rigidification reduces the entropic cost of binding (
is less negative), theoretically improving potency by 1.4 kcal/mol per restricted rotatable bond (approx. 10-fold affinity increase).
Ring Puckering and Substituent Effects
The 3-isobutylpiperazin-2-one ring is not planar. It exists in a dynamic equilibrium between half-chair and twist-boat conformations.
Leucine Side Chain (
): The bulky isobutyl group at position 3 prefers a pseudo-equatorial orientation to minimize 1,3-diaxial steric clashes.
Energy Barrier: The barrier to ring inversion is approximately 10–12 kcal/mol, allowing for isolation of specific conformers at low temperatures, though rapid interconversion occurs at physiological temperature (37°C).
Graphviz Visualization: Conformational Energy Landscape
The following diagram illustrates the thermodynamic transition states of the scaffold.
Figure 1: Conformational energy landscape showing the activation energy required to transition from the stable Half-Chair to the higher-energy Boat conformation.
Part 2: Synthetic Thermodynamics & Kinetic Control
Solid-Phase Synthesis Strategy
The most robust method for generating libraries of these scaffolds is Solid-Phase Organic Synthesis (SPOS) . This approach utilizes kinetic control to drive the cyclization step.
Mechanism: Reductive amination of a resin-bound amino acid followed by acylation and acid-catalyzed cyclization.
Thermodynamic Driver: The formation of the 6-membered lactam is thermodynamically favored (
) over the linear precursor due to the stability of the amide bond, despite the ring strain.
Experimental Workflow (DOT)
Figure 2: Solid-phase synthesis workflow for leucine-derived piperazin-2-ones, highlighting the critical cyclization/cleavage step.
Part 3: Physicochemical Profiling
Understanding the physicochemical properties is crucial for ADME prediction. The leucine side chain imparts significant lipophilicity, while the lactam ring provides polar surface area (PSA).
Estimated Thermodynamic Properties
The following data represents typical values for a generic 3-isobutylpiperazin-2-one derivative (MW ~156 Da).
Property
Value / Range
Thermodynamic Significance
LogP (Octanol/Water)
1.2 – 1.8
Positive to water; indicates good membrane permeability.
Polar Surface Area (PSA)
40 – 50 Ų
< 140 Ų suggests high oral bioavailability potential.
Melting Point ()
110 – 140 °C
High indicates strong crystal lattice packing (H-bonds).
pKa (Conjugate Acid)
~ 8.5 (N4 amine)
Protonation at physiological pH affects solubility enthalpy.
-3 to -5 kcal/mol
Exergonic ring closure from linear precursor.
Solubility Thermodynamics
Solubility is not a static number; it is a thermodynamic function of temperature. By measuring solubility at different temperatures, we can determine the enthalpy (
) and entropy () of solution using the van't Hoff equation :
Leucine Effect: The hydrophobic isobutyl group makes
negative (ordering of water molecules, "hydrophobic effect"), resisting dissolution.
Piperazinone Effect: The polar lactam contributes a large negative
(favorable enthalpy) via hydrogen bonding with water.
Part 4: Experimental Protocols
Protocol A: Solid-Phase Synthesis of 3-Isobutylpiperazin-2-one
Validation: LC-MS purity >95% required.
Resin Loading: Swell Fmoc-Leu-Wang resin (0.5 mmol/g) in DMF for 30 min.
Deprotection: Treat with 20% piperidine/DMF (
min). Wash with DMF (), DCM ().
Reductive Alkylation (The Critical Step):
Suspend resin in 1% AcOH/DMF.
Add aldehyde (5 eq) and shake for 1 hour (Imine formation).
Add
(5 eq) and shake for 3 hours.
Checkpoint: Perform Chloranil test (Blue = secondary amine present).
Acylation: React with Chloroacetyl chloride (5 eq) and DIEA (10 eq) in DCM for 2 hours.
Cyclization-Cleavage: Treat resin with 50% TFA/DCM for 2 hours. The acid cleaves the ester linkage to the resin, and the free amine attacks the chloroacetyl group (or activated ester) to close the ring.
Workup: Evaporate TFA. Redissolve in EtOAc, wash with
Preparation: Add excess solid piperazin-2-one derivative to phosphate buffer (pH 7.4) in sealed glass vials.
Equilibration: Place vials in temperature-controlled shakers at 25°C, 30°C, 37°C, and 45°C. Shake for 24 hours.
Sampling: Filter supernatant through 0.45 µm PVDF membrane (pre-heated to temp).
Quantification: Analyze via HPLC-UV (210 nm).
Calculation: Plot
vs (Kelvin).
Slope:
Intercept:
References
Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80. Link
Gante, J. (1994). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition, 33(17), 1699-1720. Link
Sugihara, H., et al. (2000). "Thermodynamic parameters for the binding of piperazin-2-one derivatives." Journal of Medicinal Chemistry.
Micklatcher, C., & Cushman, M. (1999). "Stereoselective synthesis of piperazin-2-ones." Synthesis, 1999(11), 1878-1880. Link
PubChem Compound Summary. (2025). "Piperazin-2-one."[2][3][4] National Center for Biotechnology Information. Link
4-(2-Amino-4-methylpentanoyl)piperazin-2-one CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and application profile of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one , a specialized peptidomimetic intermediate and impurity standard. Executive...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, synthesis, and application profile of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one , a specialized peptidomimetic intermediate and impurity standard.
Executive Summary
4-(2-Amino-4-methylpentanoyl)piperazin-2-one (CAS 1105683-42-8 ) is a functionalized ketopiperazine derivative comprising a leucine amino acid residue acylated to the N4 position of a piperazin-2-one ring. This compound serves two critical roles in pharmaceutical development:
Peptidomimetic Scaffold: It acts as a constrained dipeptide mimic (Leucyl-Glycine analog) used to stabilize
-turn secondary structures in bioactive peptides.
Impurity Standard: It is a monitored process impurity in the synthesis of leucine-containing piperazine drugs, formed via the acylation of piperazin-2-one by activated leucine species.
Chemical Identity & Physicochemical Profiling[1][2]
The molecule features a piperazin-2-one core, a six-membered lactam ring containing two nitrogen atoms.
N1 Position (Amide): The nitrogen at position 1 is part of the lactam functionality (
), rendering it non-nucleophilic and relatively unreactive under standard coupling conditions.
N4 Position (Amine): The nitrogen at position 4 is a secondary amine, serving as the nucleophilic attachment point for the Leucyl group (2-amino-4-methylpentanoyl).
Chirality: The "2-Amino-4-methylpentanoyl" moiety is derived from Leucine. Unless specified as racemic, the biological standard is the L-isomer (S-configuration) .
Synthesis & Production Logic
Expertise & Experience Note: The synthesis of this compound relies on the differential nucleophilicity of the two nitrogen atoms in the piperazin-2-one ring. Direct acylation favors the N4 position, eliminating the need for N1 protection in many protocols.
Dissolve Boc-L-Leucine (1.0 eq) and Piperazin-2-one (1.0 eq) in dry DMF.
Add DIPEA (2.5 eq) followed by HATU (1.1 eq) at 0°C.
Mechanism: The carboxylate of Boc-Leu activates and attacks the N4-amine of piperazin-2-one. The N1-amide is too electron-deficient to react.
Stir at room temperature for 4–6 hours. Monitor by TLC/LC-MS.
Workup & Isolation:
Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO
, and brine.
Dry over Na
SO and concentrate to yield the intermediate 4-(N-Boc-Leucyl)piperazin-2-one .
Deprotection:
Dissolve the intermediate in DCM.
Add TFA (20% v/v) or 4M HCl in Dioxane . Stir for 1 hour.
Concentrate in vacuo. Precipitate with Et
O to obtain the final product as a TFA or HCl salt.
Synthesis Pathway Diagram
Caption: Selective synthesis targeting the N4-amine of the piperazinone ring using standard peptide coupling reagents.
Impurity Profiling & Degradation Mechanisms
In the context of drug development, this compound often appears as a Process-Related Impurity .
Formation Logic
If a drug candidate contains a piperazine linker and a leucine residue, this impurity can form via:
Incomplete Coupling: If the piperazine ring is intended to be substituted at N4 with a larger scaffold, but reacts only with Leucine.
Cyclization of Leu-Gly-X: A linear peptide sequence containing Leucine and Glycine derivatives can undergo intramolecular cyclization to form the piperazinone ring, ejecting the downstream chain.
Analytical Method (HPLC-UV-MS)
To detect and quantify this impurity, use the following validated parameters:
This scaffold is a "constrained amino acid." By incorporating the nitrogen of the next residue into a ring (the piperazinone), the conformational freedom of the peptide backbone is restricted.
Beta-Turn Mimicry: The fixed geometry of the piperazin-2-one ring forces the attached peptide chain into a turn conformation, often mimicking Type I or Type II
-turns found in proteins.
Protease Stability: The N-alkylation and ring structure prevent recognition by standard proteases (like aminopeptidases), increasing the half-life of the peptide drug.
References
PubChem Compound Summary. (2025). 4-(2-Amino-4-methylpentanoyl)piperazin-2-one.[1][2] National Center for Biotechnology Information. Link
ChemicalBook. (2023).[3] CAS 1105683-42-8 Product Entry. Link
Teixidó, M., et al. (2007). Piperazin-2-one synthesis as peptidomimetic scaffolds. Journal of Combinatorial Chemistry. (Contextual grounding for piperazinone synthesis).
Santa Cruz Biotechnology. (2024). Piperazine Derivatives and Impurity Standards. Link
Molecular weight and physicochemical characteristics of amino-piperazinones
A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarka...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility.[1][2] Its simple, six-membered heterocyclic structure containing two nitrogen atoms allows for extensive synthetic modification, enabling chemists to meticulously fine-tune the physicochemical properties of drug candidates.[1][2] This guide focuses on a specific, high-value subclass: amino-piperazinones . We will delve into the core physicochemical characteristics that govern the behavior of these molecules, providing both the theoretical underpinnings and the practical methodologies essential for their successful development from bench to clinic.
The Foundational Blueprint: Molecular Weight (MW)
Molecular weight is a fundamental descriptor that dictates many aspects of a compound's pharmacokinetic profile, including absorption and distribution.[3] For orally administered drugs, a lower molecular weight (ideally <500 g/mol , as per Lipinski's guidelines) is generally preferred as it correlates with improved membrane permeability.[3][4]
Determination of Molecular Weight
The definitive method for determining the molecular weight of small molecules like amino-piperazinones is Mass Spectrometry (MS) , most commonly employing Electrospray Ionization (ESI).[5][6]
Causality in Method Selection: ESI-MS is chosen for its "soft" ionization technique, which minimizes fragmentation and typically allows for the clear identification of the molecular ion peak (e.g., [M+H]⁺ in positive ion mode). This provides an accurate and direct measurement of the compound's molecular mass.[5] High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a mass measurement with enough precision to help determine the elemental composition of the molecule.[7][8]
Experimental Protocol: Molecular Weight Confirmation by LC-MS
This protocol outlines a standard workflow for confirming the molecular weight of a newly synthesized amino-piperazinone.
Objective: To confirm the identity and purity of the target compound by verifying its molecular weight.
Materials:
Test compound (1 mg/mL stock in DMSO)
LC-MS grade acetonitrile (ACN) with 0.1% formic acid
LC-MS grade water with 0.1% formic acid
A suitable C18 reverse-phase HPLC column
LC-MS system (e.g., a quadrupole mass spectrometer with an ESI source)
Procedure:
Sample Preparation: Dilute the 1 mg/mL stock solution to approximately 10 µg/mL with a 50:50 mixture of water and ACN.
Chromatographic Separation (LC):
Inject 1-5 µL of the prepared sample onto the C18 column.
Run a gradient elution. A typical gradient might be:
Start at 5% ACN (with 0.1% formic acid) for 1 minute.
Ramp to 95% ACN over 5 minutes.
Hold at 95% ACN for 2 minutes.
Return to 5% ACN and re-equilibrate for 2 minutes.
The flow rate is typically set to 0.3-0.5 mL/min.
Mass Spectrometric Detection (MS):
Divert the column eluent to the ESI source.
Operate the mass spectrometer in positive ion mode (most amino-piperazinones contain basic nitrogens that readily accept a proton).
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-800).
Data Analysis:
Identify the chromatographic peak corresponding to your compound.
Examine the mass spectrum associated with this peak.
Locate the molecular ion peak, [M+H]⁺. Its mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of your compound plus the mass of a proton (approx. 1.008 Da).[9]
Confirm the presence of the correct isotopic pattern for the proposed molecular formula.
Self-Validation: The protocol is self-validating through the combination of retention time from the LC and the specific m/z value from the MS. A pure compound should yield a single sharp chromatographic peak with a consistent mass spectrum across its width. An internal or external calibrant should be used to ensure the mass accuracy of the instrument.[7]
Beyond molecular weight, a quartet of properties—lipophilicity, solubility, ionization state, and polarity—dictates how a molecule will behave in a biological system.[10]
Lipophilicity (LogP / LogD)
Lipophilicity, the "greasiness" of a molecule, is a critical factor for cell membrane permeability.[11] It is measured as the partition coefficient (LogP) between octanol and water. For ionizable molecules like amino-piperazinones, the distribution coefficient (LogD) at a specific pH (typically physiological pH 7.4) is more relevant.
Causality in Experiment: The shake-flask method remains the gold-standard for LogP determination because it is a direct, thermodynamic measurement of how a compound partitions between an aqueous and an immiscible organic phase, mimicking the partitioning a drug undergoes to cross a lipid bilayer.[5]
Objective: To determine the n-octanol/water partition coefficient (LogP) of a non-ionizable compound or the intrinsic LogP of an ionizable one.
Materials:
Test compound
1-Octanol (pre-saturated with water)
Water or appropriate buffer (pre-saturated with 1-octanol)
Glass vials or flasks
Mechanical shaker
Centrifuge
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
Preparation: Prepare a stock solution of the compound in the aqueous phase. Ensure the concentration is within the linear range of the analytical method.
Partitioning:
Add equal volumes of the aqueous solution and the pre-saturated 1-octanol to a glass vial.
Seal the vial and shake vigorously for 1-2 hours at a constant temperature to allow equilibrium to be reached.
Phase Separation: Centrifuge the vials at high speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.
Quantification:
Carefully withdraw an aliquot from both the aqueous and the octanol phases.
Determine the concentration of the compound in each phase using a validated HPLC-UV method.
Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations:
P = [Compound]octanol / [Compound]aqueous
LogP = log10(P)
Self-Validation: The system is validated by ensuring mass balance; the total amount of compound recovered from both phases should equal the initial amount added. The experiment should be run in triplicate to ensure reproducibility.
Aqueous Solubility
A drug must dissolve in aqueous body fluids to be absorbed and reach its target.[10] Poor solubility is a major hurdle in drug development.[12] Two types of solubility assays are common:
Kinetic Solubility: A high-throughput method used in early discovery for rank-ordering compounds. It measures the concentration at which a compound, added from a DMSO stock, precipitates in aqueous buffer.[4][12]
Thermodynamic Solubility: The "gold standard" measurement of the true equilibrium solubility of a solid compound in a buffer, crucial for later-stage development.[12]
Causality in Method Selection: Kinetic solubility is chosen early on for its speed and low compound requirement, which is ideal for screening large libraries.[11] Thermodynamic solubility is used later when a more accurate, physiologically relevant value is needed for formulation and dose prediction.[12]
Ionization State (pKa)
The pKa is the pH at which a molecule is 50% ionized.[11] Since amino-piperazinones contain basic nitrogen atoms, their pKa values determine their charge state at different physiological pHs (e.g., stomach vs. intestine). This profoundly impacts solubility, permeability, and target binding.[10][11]
Causality in Experiment:Potentiometric titration is a robust and widely used method for pKa determination.[13] It directly measures the change in pH of a solution as a titrant is added, allowing for the precise identification of the inflection point where the compound is half-ionized.[13]
Polar Surface Area (PSA)
Polar Surface Area is the surface area of a molecule contributed by polar atoms (oxygens, nitrogens) and their attached hydrogens.[14] It is a powerful predictor of drug transport properties.[15]
Compounds with PSA ≤ 140 Ų are more likely to be orally absorbed.
Compounds with PSA ≤ 90 Ų have a higher probability of crossing the blood-brain barrier.[16]
Causality in Method Selection: While PSA can be calculated from 3D molecular models, the development of Topological PSA (TPSA) has been revolutionary.[17] TPSA is calculated from the 2D structure by summing pre-calculated contributions from polar fragments.[15][17] This method is extremely fast and correlates exceptionally well with 3D PSA, making it ideal for the rapid screening of virtual libraries containing millions of compounds.[14][15]
Case Studies: Amino-Piperazinone Derivatives in the Clinic
Examining approved drugs provides real-world context for these physicochemical parameters. The DPP-4 inhibitors Trelagliptin and Omarigliptin serve as excellent examples.
< 5; Indicates good balance of solubility and permeability.
PSA
93.7 Ų
98.8 Ų
> 90 Ų; Suggests limited CNS penetration, which is often desirable for peripherally acting drugs.
Hydrogen Bond Donors
1
1
< 5; Favorable for membrane permeability.
Hydrogen Bond Acceptors
7
8
< 10; Favorable for membrane permeability.
Note: Trelagliptin contains an aminopiperidinyl moiety, structurally analogous to an amino-piperazinone.
These compounds exemplify the successful optimization of physicochemical properties. Their molecular weights and LogP values fall well within the "Rule of 5" guidelines, while their PSA values are consistent with good oral absorption but restricted access to the central nervous system.[4]
The Interplay of Properties: A Holistic View
It is crucial to understand that these properties are not independent variables. They exist in a delicate balance that collectively determines a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][22]
pKa and Solubility/LogD: The pKa dictates the ionization state at a given pH. The ionized form is typically much more water-soluble, while the neutral form is more lipophilic and thus more permeable across cell membranes.
Lipophilicity and Solubility: Highly lipophilic compounds (high LogP) often have poor aqueous solubility, creating a classic trade-off in drug design.[22]
Molecular Size and Polarity: Larger molecules (high MW) and more polar molecules (high PSA) generally have lower permeability.
This interplay is visualized in the logical diagram below.
Caption: Interplay of physicochemical properties and their impact on ADME.
Conclusion
The amino-piperazinone scaffold offers immense potential for drug discovery. However, realizing this potential requires a deep, quantitative understanding of the core physicochemical properties that govern a molecule's journey through the body. By systematically measuring and optimizing molecular weight, lipophilicity, solubility, and polarity using the robust methodologies outlined in this guide, researchers can significantly enhance the probability of designing drug candidates with favorable pharmacokinetic profiles, ultimately accelerating the development of new and effective medicines.
References
Kelder, J., et al. (n.d.). What has polar surface area ever done for drug... Ovid.
Boodram, S., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
(n.d.). Topological polar surface area – An ABC of PK/PD. Open Education Alberta.
(n.d.). Molecular Polar Surface Area PSA. Molinspiration. Available at: [Link]
Ertl, P., et al. (n.d.). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction. Peter Ertl.
Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
(2025). Omarigliptin | Advanced Drug Monograph. MedPath.
(n.d.). omarigliptin | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
(n.d.). Trelagliptin. Wikipedia. Available at: [Link]
Vyas, A. J., et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. ResearchGate. Available at: [Link]
(n.d.). Trelagliptin succinate - Product Data Sheet.
Vyas, A. J., et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry.
Box, K., et al. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. Available at: [Link]
(n.d.). How to Determine Molecular Weight? Mtoz Biolabs. Available at: [Link]
Holčapek, M., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Available at: [Link]
(n.d.). Physicochemical Properties. Frontage Laboratories. Available at: [Link]
(n.d.). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Available at: [Link]
(2022). Characterize the physicochemical parameters early. Admescope. Available at: [Link]
(2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Chemaxon. Available at: [Link]
(2016). Mass Spectrometry: Steps to Analyzing a Mass Spec for Molecular Formula. YouTube. Available at: [Link]
(n.d.). The Influence of Physicochemical Properties on ADME. PhysChem Forum. Available at: [Link]
(n.d.). Determination of Molecular Weight by Mass Spectros | PDF. Scribd. Available at: [Link]
Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]
(n.d.). Some FDA‐approved piperazine‐containing drugs. ResearchGate. Available at: [Link]
(2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
Engineering the Piperazin-2-one Scaffold: A Technical Guide on Chemical and Metabolic Stability
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Introduction: The Pharmacophoric Dominance of Piperazin-2-one The piperazine ring is one of...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: In-Depth Technical Whitepaper
Introduction: The Pharmacophoric Dominance of Piperazin-2-one
The piperazine ring is one of the most ubiquitous heterocycles in FDA-approved drugs, historically prized for its ability to modulate physicochemical properties and engage in critical hydrogen-bonding interactions[1]. However, standard piperazines often suffer from metabolic liabilities, specifically rapid CYP450-mediated N-dealkylation and N-oxidation.
The introduction of a carbonyl group adjacent to a nitrogen atom to form piperazin-2-one (2-oxopiperazine) represents a highly effective scaffold-hopping strategy. As a Senior Application Scientist, I frequently leverage this modification because it fundamentally alters the electronic and conformational landscape of the molecule. The electron-withdrawing lactam carbonyl reduces the basicity (pKa) of the adjacent nitrogen, significantly dampening its susceptibility to oxidative metabolism[2]. Furthermore, the partial double-bond character of the lactam imparts structural rigidity, which can lower the entropic penalty upon target binding while shielding adjacent carbon centers from enzymatic attack[3].
This whitepaper provides a comprehensive review of the chemical and metabolic stability of piperazin-2-one derivatives, detailing degradation pathways, structural optimization strategies, and self-validating experimental protocols for stability assessment.
Chemical and Metabolic Degradation Pathways
Understanding the degradation vectors of piperazin-2-one is critical for predicting its pharmacokinetic (PK) profile. The stability of this scaffold is governed by two primary pathways: chemical hydrolysis and enzymatic oxidation.
Chemical Stability: Lactam Hydrolysis and Ring Opening
While the piperazin-2-one ring is generally stable under physiological conditions, it remains susceptible to hydrolysis under extreme pH environments. Nucleophilic attack on the lactam carbonyl can lead to ring opening, generating linear amino acid derivatives. In specialized derivatives, such as piperazine-2,3-diyl-bisphosphonates, aggressive hydrolysis can even precipitate the cleavage of the carbon-to-phosphorus bond, leading to complete scaffold degradation[4][5].
Metabolic Stability: CYP450 and Phase II Liabilities
Despite the protective effect of the lactam moiety, the distal nitrogen (N4) and unsubstituted carbon centers (C3, C5, C6) remain potential metabolic hotspots. Hepatic cytochrome P450 enzymes can catalyze C-hydroxylation, leading to subsequent ring cleavage or phase II glucuronidation.
Fig 1. Primary chemical and metabolic degradation pathways of piperazin-2-one.
Structural Optimization for Enhanced Stability
To mitigate the remaining liabilities of the piperazin-2-one core, medicinal chemists employ strategic substitutions. The causality behind these modifications is rooted in steric hindrance and electronic modulation:
Trifluoromethylation (CF3 Addition): The introduction of a strongly electron-withdrawing CF3 group profoundly impacts the metabolic stability, basicity, and lipophilicity of the piperazine core, shielding adjacent sites from CYP-mediated oxidation[2].
Steric Shielding at C3/C5/C6: Adding bulky alkyl or aryl groups at these positions physically blocks the active site of metabolic enzymes. For example, in the development of HIV-1 capsid (CA) protein inhibitors, the highly substituted piperazin-2-one derivative F2-7f demonstrated vastly improved drug-like properties and metabolic stability in human liver microsomes compared to the lead compound PF74[6].
Bicyclic Fusion: Fusing the piperazin-2-one ring into larger architectures can lock the conformation and eliminate metabolic soft spots. In the optimization of anti-leishmanial agents, incorporating a piperazin-2-one moiety into a nitroimidazole structure yielded analogs with exceptional liver microsomal metabolic stability and significantly reduced hERG receptor toxicity compared to fexinidazole[7].
Quantitative Stability Profiles in Biological Matrices
When advancing a piperazin-2-one derivative through preclinical development, understanding its stability in biological matrices (e.g., plasma, whole blood) is essential to prevent pre-analytical degradation artifacts. The following table synthesizes the stability profile of deuterium-labeled piperazin-2-one (Piperazin-2-one-d6) across various storage conditions[8].
Table 1: Matrix Stability Profile of Piperazin-2-one Derivatives
Matrix Environment
Storage Condition
Duration
Stability Status
Mechanistic Rationale
Plasma
Room Temp (24°C)
Up to 6 hours
Generally Stable
Short-term kinetic energy is insufficient to drive significant enzymatic degradation[8].
Plasma
Refrigerated (4°C)
Up to 3 days
Generally Stable
Reduced thermal energy slows both chemical hydrolysis and residual plasma esterase/amidase activity[8].
Plasma
Frozen (-20°C)
> 12 months
Highly Stable
Freezing halts all enzymatic activity and thermodynamic degradation pathways[8].
Acidic Buffer (pH 4)
Room Temp (22°C)
Up to 3 days
Enhanced Stability
Mild protonation prevents nucleophilic attack on the lactam carbonyl, minimizing ring opening[8].
Self-Validating Experimental Methodologies
To ensure trustworthiness in PK data, stability assays must be designed as self-validating systems. This means incorporating internal controls that immediately flag experimental failures, such as incomplete quenching or matrix effects.
This protocol assesses the short-term stability of piperazin-2-one derivatives during sample handling and processing[8].
Matrix Spiking (Baseline Establishment): Spike a fresh pool of blank biological matrix (e.g., human plasma) with the piperazin-2-one derivative to achieve a clinically relevant concentration (e.g., 1 µM).
Causality: Creating a master pool ensures a homogenous baseline concentration (
), eliminating tube-to-tube spiking variance.
Aliquoting: Immediately distribute 100 µL aliquots of the spiked matrix into separate microcentrifuge tubes.
Causality: Individual aliquots prevent the need for repeated freeze-thaw cycles, which artificially accelerate compound degradation and protein denaturation[8].
Time-Course Incubation: Leave the designated test tubes on the bench at room temperature (24°C). At precise intervals (0, 2, 4, 8, 24 hours), transfer a set of tubes directly into a -80°C freezer.
Causality: Flash-freezing instantly halts all kinetic and enzymatic degradation, preserving the exact chemical state of the analyte at that specific time point.
Extraction and Quenching: Thaw all samples simultaneously on ice. Add 300 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.
Causality: Cold acetonitrile serves a dual purpose: it instantly denatures matrix proteins (preventing further degradation post-thaw) and disrupts protein-drug binding, ensuring total drug recovery in the supernatant. The IS validates extraction efficiency.
LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM).
Causality: Processing all time points in a single analytical batch eliminates inter-day instrument drift, ensuring that any observed variance is strictly due to time-dependent degradation.
Protocol 2: In Vitro Microsomal Clearance Assay
This workflow determines the intrinsic clearance (
) mediated by hepatic CYP450 enzymes.
Fig 2. Self-validating experimental workflow for assessing in vitro metabolic stability.
Pre-Incubation: Combine human liver microsomes (HLM, 0.5 mg/mL final protein) with the piperazin-2-one derivative (1 µM) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.
Causality: Pre-equilibration ensures the system is at physiological temperature before the reaction begins, preventing a lag phase in enzyme kinetics.
Reaction Initiation: Add an NADPH regenerating system to initiate the reaction.
Causality: NADPH is the obligate electron donor for CYP450 enzymes. Withholding it until
provides absolute control over the start of oxidative metabolism.
Time-Point Quenching: At 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold quenching solvent (containing IS).
Causality: The 3:1 organic-to-aqueous ratio guarantees instantaneous precipitation of the CYP enzymes, definitively stopping the reaction.
Data Processing: Plot the natural log of the remaining peak area ratio (Analyte/IS) versus time to calculate the elimination rate constant (
) and half-life ().
Conclusion
The piperazin-2-one scaffold is a highly versatile pharmacophore that successfully bridges the gap between the target-binding efficacy of traditional piperazines and the rigorous pharmacokinetic demands of modern drug development. By understanding the causality behind its chemical hydrolysis and enzymatic oxidation, researchers can rationally design derivatives—utilizing steric shielding, bicyclic fusion, or strategic fluorination—that exhibit exceptional metabolic stability and prolonged half-lives.
References
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution - researchgate.net -[Link]
Ribose conversion with amino acids into pyrraline platform chemicals – expeditious synthesis of diverse pyrrole-fused alkaloid compounds - rsc.org -[Link]
Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - nih.gov -[Link]
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - semanticscholar.org -[Link]
Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations | ACS Omega - acs.org -[Link]
Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications - researchgate.net -[Link]
Step-by-step synthesis protocol for 4-(2-Amino-4-methylpentanoyl)piperazin-2-one
Abstract & Strategic Overview This application note details the synthetic route for 4-(2-Amino-4-methylpentanoyl)piperazin-2-one , a peptidomimetic scaffold comprising a leucine residue coupled to a piperazin-2-one core....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
This application note details the synthetic route for 4-(2-Amino-4-methylpentanoyl)piperazin-2-one , a peptidomimetic scaffold comprising a leucine residue coupled to a piperazin-2-one core. Such structures are critical in medicinal chemistry as constrained peptide mimics, often utilized to inhibit proteases or modulate G-protein coupled receptors (GPCRs) by fixing the conformation of the amino acid side chain.
The synthesis adopts a convergent strategy:
Monomer Selection: Utilization of N-protected L-Leucine (Boc-Leu-OH) to ensure stereochemical integrity at the chiral center.
Selective Amidation: Exploiting the nucleophilicity differential between the N1 (lactam) and N4 (amine) positions of piperazin-2-one. The N4 position is significantly more nucleophilic, allowing for regioselective acylation without protecting the lactam nitrogen.
Deprotection: Acidolytic cleavage of the Boc group to yield the final free amine salt.
Retrosynthetic Analysis & Workflow
The logical assembly of the target molecule relies on standard peptide coupling methodologies adapted for heterocyclic amines.
Figure 1: Retrosynthetic Pathway and Process Flow
Caption: Convergent synthesis workflow targeting the N4-acylation of piperazin-2-one followed by N-terminal deprotection.
Rationale: The use of EDC/HOBt activation minimizes racemization of the leucine alpha-carbon. Piperazin-2-one is used as the free base; its N1 proton is part of a lactam and is non-nucleophilic under these conditions, ensuring reaction occurs exclusively at N4.
Activation: In a flame-dried round-bottom flask, dissolve N-Boc-L-Leucine (10 mmol) in dry DCM/DMF (9:1 ratio, 50 mL).
Cooling: Cool the solution to 0 °C using an ice bath.
Reagent Addition: Add HOBt (12 mmol) and EDC·HCl (12 mmol). Stir for 15 minutes at 0 °C to generate the active ester.
Nucleophile Addition: Add Piperazin-2-one (11 mmol) followed by the dropwise addition of DIPEA (25 mmol).
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
Work-up:
Dilute with DCM (100 mL).
Wash successively with 1M KHSO₄ (2 x 50 mL), Sat. NaHCO₃ (2 x 50 mL), and Brine (50 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-5% MeOH in DCM) to afford the protected intermediate as a white foam.
Phase 2: Deprotection (Boc Removal)
Objective: Isolate 4-(2-amino-4-methylpentanoyl)piperazin-2-one (typically as the trifluoroacetate salt).
Rationale: TFA is the standard reagent for Boc removal. Scavengers (like triisopropylsilane) are generally not required here as the molecule lacks sensitive side chains (like Trp/Met), but the reaction must be anhydrous to prevent hydrolysis.
Step-by-Step Methodology:
Dissolution: Dissolve the purified Boc-intermediate (5 mmol) in DCM (10 mL).
Acidolysis: Add Trifluoroacetic acid (TFA) (10 mL) dropwise at 0 °C.
Reaction: Stir at room temperature for 2 hours. Monitor for the disappearance of the starting material by TLC.
Isolation:
Concentrate the solution in vacuo to remove DCM and excess TFA.
Co-evaporate with toluene (3 x 20 mL) to remove trace TFA.
Precipitate the product by adding cold diethyl ether (50 mL).
Final Processing: Filter the white precipitate, wash with ether, and dry under high vacuum.
Note: If the free base is required, dissolve the salt in water, neutralize with basic resin (e.g., Amberlite IRA-400 OH form), and lyophilize.
Mechanistic Pathway & Signaling Logic
Understanding the reaction mechanism is vital for troubleshooting. The diagram below illustrates the activation of the amino acid and the nucleophilic attack by the piperazinone.
Figure 2: Reaction Mechanism Logic
Caption: Mechanistic flow from carboxylic acid activation to stable amide bond formation.
Safety & Handling Guidelines
Piperazin-2-one: Generally considered low toxicity but should be handled as a potential irritant.
TFA (Trifluoroacetic acid): Highly corrosive and volatile. Must be handled in a fume hood with appropriate PPE (gloves, goggles).
EDC/DIPEA: Irritants and sensitizers. Avoid inhalation.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Elmore, D. T. (2008). Peptide Synthesis. Amino Acids, Peptides and Proteins, 37, 86. (General reference for Boc chemistry).
Micklefield, J. (2004). Backbone modification of peptides. Organic & Biomolecular Chemistry, 2(21), 3157-3170. (Context for piperazinone peptidomimetics).
PubChem. (n.d.).[1] 4-(2-Amino-4-methylpentanoyl)piperazin-2-one Compound Summary. National Library of Medicine. Link
Application Note: Strategic Deployment of Piperazin-2-one Scaffolds in Drug Design
Executive Summary The piperazin-2-one (2-oxopiperazine) scaffold represents a privileged structure in medicinal chemistry, distinct from its saturated piperazine counterpart due to the presence of a lactam functionality....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The piperazin-2-one (2-oxopiperazine) scaffold represents a privileged structure in medicinal chemistry, distinct from its saturated piperazine counterpart due to the presence of a lactam functionality. This structural modification desymmetrizes the ring, creating unique electronic vectors and conformational restrictions that mimic peptide
-turns.
This Application Note provides a comprehensive guide for researchers utilizing piperazin-2-one as a core scaffold. It details strategic design principles, a validated modular synthetic protocol for high-throughput library generation, and methods for structural validation.
Key Applications
Peptidomimetics: Constraining amino acid side chains to mimic bioactive
-helix or -turn motifs (e.g., Factor Xa inhibitors, PGGTase-I inhibitors).
GPCR Ligands: Improving solubility and metabolic stability over traditional piperazines.
Kinase Inhibition: Orientation of H-bond acceptors/donors to interact with the hinge region.
Strategic Design Principles
Conformational Analysis & Vector Mapping
Unlike the flexible chair conformation of piperazine, the piperazin-2-one ring adopts a flattened or "twisted boat" conformation due to the planarity of the amide bond (N1-C2-C3).
N1 Vector (Amide Nitrogen): Planar geometry. Substitution here sterically influences the ring pucker and eliminates the H-bond donor capability of the amide.
N4 Vector (Amine Nitrogen): Pyramidal geometry (sp³). Remains basic (pKa ~6–8), serving as a key solubility handle or cation-pi interaction point.
C3/C5/C6 Vectors: Ideal for introducing chirality from the "chiral pool" (amino acids), allowing precise spatial orientation of pharmacophores.
Visualization of Design Logic
Figure 1: Strategic vector analysis of the piperazin-2-one scaffold. N1 and N4 provide orthogonal electronic properties, while C3 allows for stereochemical precision.
This protocol utilizes a "Split-Pool" compatible solution-phase strategy, allowing for the independent variation of three diversity points (
). It is superior to standard Ugi reactions for this scaffold as it avoids the formation of diketopiperazine byproducts and allows for higher yields of the mono-keto core.
Note: This step creates the piperazinone ring and introduces the basic amine substituent.
Displacement: Dissolve the
-chloroamide in MeOH (0.1 M).
Nucleophile Addition: Add the Primary Amine (
, 3.0 equiv). Excess amine acts as both nucleophile and base.
Thermal Cyclization: Heat the reaction mixture to 60°C in a sealed vial for 12–24 hours.
Mechanism: The amine displaces the chloride (SN2) to form a glycine intermediate, which then spontaneously attacks the methyl ester to close the lactam ring.
Purification: Concentrate the solvent. Redissolve in EtOAc and wash with water to remove excess amine. Purify via flash chromatography (typical eluent: DCM/MeOH 95:5).
Application Note: Solid-Phase Synthesis of Amino-Functionalized Piperazinones
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details robust solid-phase synthesis (SPS) protocols for generating amino-functionalized piperazin-2-one scaffolds—a privile...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details robust solid-phase synthesis (SPS) protocols for generating amino-functionalized piperazin-2-one scaffolds—a privileged structure in kinase inhibitors, GPCR ligands, and peptidomimetics.
Introduction & Strategic Importance
The piperazin-2-one (ketopiperazine) scaffold is a pharmacophore of high value due to its ability to mimic peptide turns (specifically
-turns) while maintaining metabolic stability and rigidifying the molecular backbone. In drug discovery, amino-functionalized piperazinones are particularly critical because the pendant amino group serves as a vector for further diversification (e.g., urea formation, sulfonylation) or as a key interaction point for aspartate/glutamate residues in active sites.
This guide details two distinct, high-fidelity synthetic strategies:
The N-Alkylation/Lactone Strategy: Best for generating chiral, 3-substituted piperazinones with high optical purity.
The Reductive Amination Strategy: Best for introducing diverse N1-substituents and creating large combinatorial libraries.
Strategic Analysis of Methodologies
Comparison of Synthetic Routes
Feature
Strategy A: Serine-Lactone Alkylation
Strategy B: Reductive Amination
Key Reagent
Boc-Serine--lactone (Vederas Lactone)
N-Boc-amino aldehydes / Bromoacetals
Diversity Point
C3 position (via lactone chirality) & N1 (via amine)
N4 (via resin) & N1 (via aldehyde)
Chirality
Preserved (High fidelity)
Variable (Depends on starting materials)
Mechanism
Ring opening Amide coupling Cyclization
Reductive alkylation Acylation Cyclization
Primary Risk
Incomplete alkylation of resin-bound amine
Over-alkylation (bis-alkylation)
Visualizing the Retro-Synthetic Logic
The following diagram outlines the logical disconnection for the two primary protocols described below.
Figure 1: Retrosynthetic analysis showing the two primary disconnection pathways for solid-phase assembly.
Protocol A: The Serine-Lactone "Vederas" Route
Best for: Synthesizing chiral 3-substituted piperazinones with a pendant amino side chain.
Mechanism: This method utilizes the regioselective ring opening of a serine
-lactone by a resin-bound amine, followed by amide coupling and acid-mediated cyclization-release.
Swell 200 mg of Fmoc-Gly-Wang resin in DCM for 30 min.
Wash with DMF (
mL).
Deprotection: Treat with 20% Piperidine in DMF (
min).
Wash with DMF (
), DCM (), and dry briefly under .
QC Check: Perform a Kaiser Test (Ninhydrin).[2] Result should be Dark Blue (positive for free amine).
Step 2: N-Alkylation (The Critical Step)
Dissolve N-Boc-L-Serine-
-lactone (4 equiv.) in minimal DMF.
Add the solution to the resin-bound free amine.
Agitate gently at room temperature for 12–16 hours.
Note: No base is required; the resin-bound amine acts as the nucleophile to open the lactone ring.
Wash resin thoroughly with DMF (
) and DCM ().
Expert Insight: This step converts the primary amine to a secondary amine and generates a free carboxylic acid on the side chain.
Step 3: Amide Coupling (Introduction of Amino Function)
Activation: To the resin (now containing the modified amino acid), add a solution of:
N-Boc-ethylenediamine (5 equiv.)
DIC (5 equiv.)
HOAt (5 equiv.) in DMF.
Agitate for 4–6 hours at room temperature.
Wash with DMF (
) and DCM ().
Logic: This couples the diamine to the newly formed carboxylic acid, installing the "amino" arm (protected as Boc) that will be revealed later.
Step 4: Cyclization & Cleavage
Treat the resin with a cleavage cocktail: 95% TFA / 2.5% TIS / 2.5%
for 2–3 hours.
Mechanism:[3][4][5][6][1][7][8] The TFA removes the Boc groups (both from the serine backbone and the ethylenediamine side chain). The resulting free amine on the backbone attacks the resin-ester linkage (Wang linker) or the C-terminal carbonyl in a "cyclization-release" mechanism.
Collect the filtrate.
Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Result: 4-(2-aminoethyl)-3-(hydroxymethyl)piperazin-2-one (if starting with Glycine and Serine-lactone).
Protocol B: The Reductive Amination Route
Best for: Creating diverse libraries with varying substituents at the N1 and N4 positions.
Experimental Workflow Diagram
Figure 2: Workflow for the Reductive Amination strategy, highlighting the key transition from linear precursor to cyclic scaffold.
Start with deprotected AA-Resin (e.g., H-Phe-2-Chlorotrityl Resin).
Suspend resin in 1% AcOH in DMF.
Add N-Boc-amino-acetaldehyde (3 equiv.) and agitate for 30 min (imine formation).
Add Sodium Triacethoxyborohydride (
, 5 equiv.) and react for 4–16 hours.
Expert Insight: Use anhydrous conditions to prevent hydrolysis of the imine. The 2-Chlorotrityl resin is preferred here to prevent premature cleavage during the mild acid conditions of reductive amination.
Step 2: Acylation
Wash resin with DMF/DCM/MeOH.
React the resulting secondary amine with Bromoacetyl bromide (5 equiv.) and DIEA (10 equiv.) in DCM for 2 hours.
Note: This installs the 2-carbon unit required for the ring closure.
Treat with a solution of DIEA (10%) in DMSO/DMF (1:1) .
Heat to 60°C for 4–6 hours (or microwave at 50°C for 30 min).
Mechanism:[3][4][5][6][1][7][8] The secondary amide nitrogen attacks the alkyl bromide in an intramolecular
reaction, closing the piperazinone ring.
Step 4: Global Deprotection
Cleave from resin using 95% TFA. This simultaneously removes the Boc group from the N1-side chain, yielding the amino-functionalized piperazinone.
Summary of Data & Optimization
Parameter
Recommended Condition
Why?
Resin Choice
Wang (Protocol A) or 2-Cl-Trt (Protocol B)
Wang allows cyclization-release; 2-Cl-Trt prevents premature loss during reductive amination.
Solvent (Swelling)
DCM
Polystyrene beads swell best in DCM, improving diffusion for the initial steps.
Solvent (Reaction)
DMF or NMP
Polar aprotic solvents stabilize the transition states for alkylation and coupling.
Monitoring
Chloranil Test
Kaiser test is unreliable for secondary amines (formed after alkylation). Chloranil detects secondary amines (Blue = Positive).
Side Reactions
Racemization
Minimized by using HOAt/DIC and avoiding strong bases during coupling.
References
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. J. Comb. Chem. 1999, 1(5), 383-387. Available at: [Link]
Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Org. Lett. 2014, 16(17), 4674-4677.[9] Available at: [Link][9]
Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. Bioorg. Med. Chem. Lett. 1998, 8(17), 2369-2374. Available at: [Link]
Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. J. Med. Chem. 2006.[10][11] Available at: [Link]
Technical Support Center: Troubleshooting the Synthesis of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with peptidomimetic building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with peptidomimetic building blocks.
Synthesizing 4-(2-Amino-4-methylpentanoyl)piperazin-2-one (CAS 1105683-42-8) involves coupling a leucine derivative to a piperazin-2-one core, followed by deprotection. While conceptually straightforward, this workflow is notoriously prone to low yields due to steric hindrance during the coupling phase and severe product loss during the highly polar deprotection and purification phases. This guide addresses these specific bottlenecks.
Part 1: Diagnostic FAQs & Troubleshooting
Stage 1: Amide Coupling Challenges
Q: Why is my coupling yield between Boc-Leu-OH and piperazin-2-one so low when using standard EDC/HOBt conditions?A: The issue stems from steric hindrance. The alpha-carbon of leucine contains a bulky isobutyl group. When coupling sterically hindered amino acids like Boc-Leu-OH to the secondary N4 amine of piperazin-2-one, standard carbodiimides (EDC/DIC) often fail to drive the reaction to completion, leading to poor yields and unreacted starting materials[1].
Causality & Solution: Switch to a highly reactive uronium-based coupling reagent like HATU or COMU. HATU stabilizes the highly reactive O-acylisourea intermediate against the steric bulk of the leucine side chain, accelerating the nucleophilic attack by the piperazinone nitrogen.
Q: Am I risking unwanted coupling at the N1 (amide) position of piperazin-2-one?A: Generally, no. The N4 position is a secondary aliphatic amine and is significantly more nucleophilic than the N1 position, which is part of an amide bond (lactam). However, if a massive excess of acylating agent and strong base is used at elevated temperatures, over-acylation can occur. Keep the stoichiometry tightly controlled (1.1 eq of Boc-Leu-OH).
Stage 2: Deprotection & Workup Bottlenecks
Q: After Boc deprotection with TFA, I lose most of my product during the aqueous workup. Where is it going?A: The deprotected product possesses a free primary amine and a highly polar piperazinone core[2]. This makes the molecule extremely hydrophilic and water-soluble. Standard liquid-liquid extraction (e.g., washing with aqueous NaHCO₃ to neutralize TFA) will result in the product partitioning almost entirely into the aqueous layer[3].
Causality & Solution: You must implement an anhydrous workup. Evaporate the TFA/DCM mixture under reduced pressure, then neutralize the residual TFA salt using a basic ion-exchange resin (e.g., Amberlyst A21) in methanol, or use a "catch-and-release" solid-phase extraction (SPE) cartridge.
Stage 3: Purification Issues
Q: My product streaks heavily on normal-phase silica gel, and mass recovery is extremely poor. What is the alternative?A: The basic primary amine and the piperazinone core interact strongly with the acidic silanol groups on standard silica gel, causing irreversible adsorption and severe peak tailing[3].
Causality & Solution: Transition to Reversed-Phase (RP-C18) chromatography. Using a water/acetonitrile gradient with 0.1% Formic Acid as a modifier keeps the amine protonated, preventing secondary interactions with the stationary phase and drastically improving peak shape and recovery.
Part 2: Quantitative Data Summary
The following table summarizes the expected yield improvements when transitioning from standard peptide synthesis conditions to the optimized protocol for this specific molecule.
Reaction Parameter
Standard Condition
Optimized Condition
Primary Benefit
Expected Yield Impact
Coupling Reagent
EDC / HOBt
HATU / DIPEA
Overcomes leucine steric hindrance
+25% to +35%
Post-TFA Workup
Aqueous NaHCO₃ Wash
Anhydrous Ion-Exchange Resin
Prevents product loss to aqueous layer
+40% to +55%
Chromatography
Normal Phase (Silica)
Reversed-Phase (C18)
Eliminates irreversible silanol binding
+20% to +30%
Part 3: Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the analytical checkpoints.
Phase 1: Amide Coupling
Preparation: Dissolve 1.0 eq of piperazin-2-one[2] and 1.1 eq of Boc-Leu-OH in anhydrous DMF to achieve a 0.2 M concentration.
Activation: Cool the mixture to 0 °C under an inert atmosphere (N₂/Ar). Add 1.2 eq of HATU followed dropwise by 3.0 eq of DIPEA.
Scientific Rationale: DIPEA deprotonates the carboxylic acid, allowing HATU to form the active ester. Cooling prevents epimerization of the leucine alpha-carbon.
Reaction: Stir for 12 hours, allowing the reaction to naturally warm to room temperature.
Validation Check: Analyze an aliquot by LC-MS. The target mass for the Boc-protected intermediate is m/z 314.2 [M+H]⁺ . Proceed only if conversion is >90%.
Intermediate Isolation: Quench with water, extract with EtOAc, wash heavily with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.
Phase 2: Deprotection & Anhydrous Workup
Cleavage: Dissolve the crude Boc-protected intermediate in DCM (0.1 M). Add Trifluoroacetic Acid (TFA) to achieve a 1:4 TFA:DCM volumetric ratio. Stir at room temperature for 2 hours.
Validation Check: Perform TLC (Ninhydrin stain). A new, highly polar spot (primary amine) should appear, staining purple/pink, and staying near the baseline in standard normal-phase eluents.
Anhydrous Concentration: Do NOT perform an aqueous extraction[3]. Evaporate the TFA/DCM mixture completely under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA.
Neutralization: Dissolve the crude residue in Methanol. Add Amberlyst A21 basic resin (or equivalent) and stir for 1 hour to neutralize the TFA salts. Filter the resin and concentrate the filtrate.
Phase 3: Purification
Chromatography: Purify the crude product using Reversed-Phase HPLC (C18 column)[3].
Mobile Phase: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Isolation: Lyophilize the pure fractions to yield 4-(2-Amino-4-methylpentanoyl)piperazin-2-one as a formate salt. Target mass: m/z 214.3 [M+H]⁺ .
Part 4: Workflow & Troubleshooting Visualizations
Fig 1. Optimized synthetic workflow for 4-(2-Amino-4-methylpentanoyl)piperazin-2-one.
Fig 2. Troubleshooting decision tree for resolving low reaction yields.
Technical Support Center: Optimizing Temperature for Piperazin-2-one Functionalization
User Status: Verified Researcher Topic: Thermal Optimization for Piperazin-2-one Scaffolds Ticket ID: PIP-2-ONE-OPT-001 Executive Summary: The Thermal Landscape Piperazin-2-one (2-oxopiperazine) is a "privileged scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
User Status: Verified Researcher
Topic: Thermal Optimization for Piperazin-2-one Scaffolds
Ticket ID: PIP-2-ONE-OPT-001
Executive Summary: The Thermal Landscape
Piperazin-2-one (2-oxopiperazine) is a "privileged scaffold" in peptidomimetics, but its dual nature—containing both a secondary amine (N4) and a lactam (N1-C2)—creates a complex reactivity profile. Temperature is not merely a kinetic accelerant here; it is the primary switch between chemoselectivity (N1 vs. N4) and stereochemical integrity (C3).
The Core Conflict:
Low Temperature (-78°C to 0°C): Required for kinetic control, specifically C3-lithiation and N1-selective deprotonation. Essential for preserving chirality at C3.
High Temperature (80°C to 140°C): Mandatory for thermodynamic products, Palladium-catalyzed C-H activation, and overcoming steric hindrance at N4.
Module A: C3-Functionalization (The Stereocenter)
Functionalizing the C3 position (alpha to the carbonyl) is the most challenging aspect due to the acidity of the C3-proton and the risk of racemization.
Workflow 1: Direct C-H Arylation (High Temp)
Objective: Installing aryl groups at C3 via Transition Metal Catalysis.
Mechanism: Pd(II)/Pd(IV) catalytic cycle requiring significant thermal energy for C-H bond cleavage.
Optimal Temperature: 100°C – 140°C
Critical Insight: Standard Pd(OAc)₂ catalysis often fails below 80°C because the energy barrier for the concerted metalation-deprotonation (CMD) step is high. However, exceeding 140°C leads to rapid catalyst decomposition (Pd black formation).
Protocol (Self-Validating):
Setup: Seal tube with Piperazin-2-one (1.0 equiv), Aryl Iodide (2.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (oxidant). Solvent: t-Amyl alcohol or PhCl.
Activation: Heat to 110°C .
Checkpoint (TLC/LCMS): Check at 2 hours. If starting material remains but catalyst has precipitated (black solid), the temperature was too high too quickly. Correction: Add PivOH (30 mol%) as a proton shuttle to lower the activation energy, allowing operation at 90°C.
Objective: Asymmetric alkylation or carboxylation at C3.
Mechanism: Deprotonation by strong base (s-BuLi) followed by electrophile attack.
Optimal Temperature: -78°C (Strict)
Critical Insight: The lithiated intermediate is configurationally unstable above -40°C. Warming results in racemization.
Protocol:
Dissolution: N-Boc-piperazin-2-one in THF. Cool to -78°C (dry ice/acetone).
Deprotonation: Add s-BuLi dropwise. Stir 30 mins.
Trapping: Add electrophile (e.g., MeI, CO₂) pre-cooled to -78°C.
Quench: Quench with AcOH at -78°C before removing the cooling bath.
Module B: N-Site Selectivity (N1 vs. N4)
The lactam nitrogen (N1) is acidic (pKa ~15-17), while the amine nitrogen (N4) is basic/nucleophilic. Temperature controls which site reacts.
Target Site
Reaction Type
Temp Range
Mechanistic Driver
N4 (Amine)
Nucleophilic Substitution (Sɴ2)
0°C → RT
N4 is naturally nucleophilic. Low temp prevents N1 competition.
N4 (Amine)
Buchwald-Hartwig Arylation
80°C - 100°C
Requires thermal activation of Pd-catalyst cycle.
N1 (Lactam)
Deprotonation / Alkylation
0°C (Base addition)
Kinetic deprotonation of N1-H by NaH.
N1 (Lactam)
Ullmann Coupling
110°C+
Copper catalysis requires high heat for oxidative addition.
Troubleshooting N-Selectivity
Issue: "I am getting a mixture of N1 and N4 alkylation."
Diagnosis: You are likely operating at Room Temperature with a weak base.
Fix:
For N1 Selectivity: Use NaH in DMF at 0°C . The low temp prevents the N4 lone pair from acting as a nucleophile before the irreversible deprotonation of N1 occurs.
For N4 Selectivity: Use a mild base (K₂CO₃) in Acetone at RT . Do not heat.
Visualization: Decision Matrix
The following diagram illustrates the logical flow for selecting temperature conditions based on the desired functionalization site.
Caption: Decision tree correlating functionalization site with required thermal energy states.
FAQ & Troubleshooting Guide
Q1: My C3-arylation yield is low (15%), and I see starting material. Should I increase the temperature to 160°C?A:No. Above 140°C, piperazin-2-ones are prone to oxidative ring-opening or polymerization.
Diagnostic: Check your catalyst color. If it's black immediately, you have catalyst death.
Solution: Keep temp at 110°C but switch the solvent to t-Amyl alcohol (higher boiling point, better solubility) and add PivOH (Pivalic Acid) . This lowers the energy barrier for C-H cleavage, making the reaction efficient at 110°C.
Q2: I lost the enantiomeric excess (ee) of my C3-substituted product during N-protection.A: This is a classic "Thermal Racemization" issue.
Cause: Using strong bases (NaH) or reflux conditions on a C3-substituted lactam allows enolization.
Solution: Perform N-protection (e.g., Boc-anhydride) at 0°C to RT using DMAP/Et₃N. Never reflux a chiral piperazin-2-one with base.
Q3: Can I use microwave heating?A: Yes, but with caution.
Protocol: Microwave heating is excellent for Buchwald-Hartwig (N4) reactions (10 mins @ 120°C).
Warning: Do not use microwaves for C3-lithiation chemistry; the thermal gradients are too uncontrolled for cryogenic stability.
References
C3-Functionalization (Lithiation): O’Brien, P., et al. (2010). Diamine-free lithiation–trapping of N-Boc heterocycles: piperidines, piperazines, and diazepanes.1[2][3]
C-H Activation Mechanisms: Ma, J. A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.[3][4]4[2][3][5][6][1]
Racemization Risks: BenchChem Technical Guide. (2025).[6][7][8][9][10][11] Avoiding racemization during the synthesis of chiral piperidine acids.8[2][3][5][6][7][8][11][12]
Asymmetric Synthesis: Bernardi, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach.[2]2[3]
Pd-Catalyzed Arylation: Bull, J. A., et al. (2015).[7] Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines.[7]7[2][3][5][1]
Technical Support Center: Strategies for Scaling Up Synthesis of Leucine-Based Piperazinones
Welcome to the technical support center for the synthesis and scale-up of leucine-based piperazinones. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and scale-up of leucine-based piperazinones. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. We will address common challenges, provide detailed troubleshooting guides, and offer optimized protocols to ensure a robust and scalable process.
Leucine-based piperazinones are a privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting a range of diseases.[1] Their value stems from the specific three-dimensional orientation of heteroatoms, which can mimic peptide bonds while offering improved pharmacokinetic properties.[2] However, scaling their synthesis from milligrams to kilograms presents unique challenges, including controlling side reactions, maintaining stereochemical integrity, and developing efficient purification methods. This guide provides field-proven insights to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the leucine-based piperazinone core, and which is most amenable to scale-up?
A1: Several strategies exist, but for scalability, a convergent approach involving the cyclization of a linear precursor is often most effective. A common and robust method involves two key steps:
N-Alkylation: A protected diamine (e.g., N-Boc-ethylenediamine) is alkylated with a suitable leucine-derived electrophile, such as an α-halo ester (e.g., methyl 2-bromo-4-methylpentanoate).
Cyclization: After deprotection of the second nitrogen, an intramolecular aminolysis or lactamization is induced, often by heating or with base catalysis, to form the piperazinone ring.
This approach is advantageous for scale-up because it allows for the purification of the linear intermediate, which can prevent the carry-through of impurities into the final, often more challenging, cyclization step. Alternative methods, such as multi-component reactions or rearrangements, can be elegant but may introduce complexities in reaction control and purification on a larger scale.[3][4]
Q2: Why is a protecting group strategy critical when scaling the synthesis of N-substituted piperazinones?
A2: A protecting group strategy is paramount for controlling selectivity. Piperazine and its precursors (like ethylenediamine) have two nucleophilic nitrogen atoms of similar reactivity.[5] Without a protecting group, the reaction of a leucine derivative with the diamine can lead to a statistical mixture of mono-substituted, di-substituted, and unreacted starting materials.[6]
On a small scale, these mixtures can sometimes be separated chromatographically. However, during scale-up, this becomes inefficient and costly. Using a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on one of the nitrogens ensures that the initial reaction occurs selectively at the unprotected nitrogen.[7] The protecting group is then removed in a subsequent step to allow for cyclization or further functionalization. This stepwise approach provides much greater control over the reaction, leading to a cleaner product profile and simplifying purification.
Q3: What are the most critical process parameters (CPPs) to monitor during the cyclization step to ensure high yield and purity?
A3: The intramolecular cyclization to form the piperazinone ring is often the most sensitive step. The key CPPs to monitor and control are:
Temperature: The rate of cyclization is highly temperature-dependent. Too low, and the reaction may be impractically slow. Too high, and you risk thermal degradation or the formation of side products, such as dimers or oligomers.
Concentration (Dilution): This is arguably the most critical parameter for cyclization. The reaction must be run under high-dilution conditions. This favors the intramolecular reaction (cyclization) over the intermolecular reaction (polymerization). As you scale up, maintaining this dilution requires significantly larger solvent volumes.
Base/Catalyst Stoichiometry: If a base is used to deprotonate the amine and facilitate cyclization, its stoichiometry must be precise. Excess base can lead to side reactions, including epimerization at the leucine α-carbon.[8]
Reaction Time: The reaction should be monitored closely (e.g., by LC-MS) to determine the optimal endpoint. Prolonged reaction times, even at optimal temperatures, can lead to byproduct formation.
Q4: How can I ensure the stereochemical integrity of the leucine chiral center is maintained throughout the synthesis?
A4: Preserving the stereochemistry of the leucine moiety is essential for the biological activity of the final compound. The primary risk is epimerization at the α-carbon, which is most likely to occur under basic conditions, especially if the carbonyl group is activated.
Strategies to Mitigate Racemization:
Choice of Base: Use non-nucleophilic, sterically hindered bases (e.g., DIPEA) or milder inorganic bases (e.g., K₂CO₃, NaHCO₃) where appropriate, and avoid strong, aggressive bases like alkoxides or hydroxides, especially at elevated temperatures.[9]
Temperature Control: Keep reaction temperatures as low as feasible, particularly during steps involving base treatment.
Minimize Reaction Time: Do not expose the intermediates to harsh conditions for longer than necessary. Monitor the reaction to stop it as soon as it reaches completion.
Protecting Group Choice: Ensure the protecting groups used on the nitrogen atoms can be removed under conditions that do not compromise the chiral center (e.g., acid-labile Boc group vs. hydrogenolysis of a Cbz group).
Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific issues that frequently arise during the scale-up of leucine-based piperazinone synthesis.
Problem 1: Low Yield of the Final Piperazinone Product
Symptom
Possible Causes
Solutions & Optimization Strategies
Reaction stalls; incomplete conversion of linear precursor.
1. Insufficient thermal energy for cyclization. 2. Poor solubility of the linear precursor at the reaction temperature. 3. Catalyst deactivation (if one is used).
1. Gradually increase reaction temperature in 5-10 °C increments, monitoring for product formation vs. degradation by LC-MS. 2. Screen alternative solvents with higher boiling points or better solvating properties for the precursor. A co-solvent system may be beneficial. 3. For catalytic reactions, consider adding a second charge of the catalyst or switching to a more robust one.
Significant formation of a high molecular weight species (polymer).
1. Reaction concentration is too high , favoring intermolecular reaction over intramolecular cyclization.
1. Increase solvent volume to achieve high-dilution conditions (typically 0.01-0.05 M). 2. Employ slow addition: Use a syringe pump to add the linear precursor slowly to a large volume of heated solvent. This keeps the instantaneous concentration of the precursor low, favoring cyclization.
Multiple spots on TLC/LC-MS indicating degradation.
1. Product is unstable under the reaction conditions (e.g., high temperature, prolonged heating). 2. Oxidation of the piperazinone ring.[6]
1. Lower the reaction temperature and accept a longer reaction time. 2. Monitor the reaction closely and work it up as soon as the starting material is consumed. 3. Purge the reaction vessel with an inert gas (N₂ or Ar) and use degassed solvents to minimize oxidation.[6]
Problem 2: Presence of Persistent Impurities in the Final Product
Symptom
Possible Causes
Solutions & Optimization Strategies
Impurity with M+86 Da (or related mass) observed.
1. Formation of a di-piperazinone byproduct due to incomplete mono-protection of the starting diamine.
1. Ensure high purity of the N-Boc-ethylenediamine starting material. 2. Re-optimize the protection step of the diamine to minimize the formation of unprotected and di-protected species.
Unreacted linear precursor is difficult to remove.
1. Incomplete cyclization. 2. Similar polarity of the linear precursor and the cyclic product, leading to co-elution during chromatography.
1. Re-visit the cyclization conditions (see Problem 1). Drive the reaction to completion if possible without causing degradation. 2. Modify the chromatographic method: Try a different solvent system or a shallower gradient.[10] 3. Consider a chemical quench or derivatization of the unreacted precursor to drastically change its polarity before chromatography.
Product darkens over time or upon concentration.
1. Formation of oxidized byproducts. [6] 2. Residual acid or base from the reaction workup catalyzing degradation.
1. Perform workup and purification under an inert atmosphere. 2. Add a small amount of an antioxidant like BHT during workup and storage. 3. Ensure the product is neutralized before concentration. A final aqueous wash with a neutral buffer can be beneficial.
Experimental Protocols
Protocol 1: Scalable Two-Step Synthesis of a Leucine-Based Piperazinone
This protocol describes a general, scalable synthesis of a (S)-3-isobutylpiperazin-2-one scaffold.
Step 1: Synthesis of the Linear Amine Precursor
Setup: To a 5 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add N-Boc-ethylenediamine (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile (volume to achieve ~0.5 M concentration).
Addition: Begin stirring and warm the mixture to 50 °C. Slowly add a solution of (S)-methyl 2-bromo-4-methylpentanoate (1.1 eq) in acetonitrile over 2-3 hours using an addition funnel or pump. The slow addition is crucial to control the exotherm and minimize side reactions.
Reaction: Maintain the reaction temperature at 50-55 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-18 hours.
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the combined filtrate under reduced pressure.
Purification: Dissolve the resulting crude oil in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc protected linear precursor, which can be purified by flash chromatography if necessary.
Step 2: Deprotection and Cyclization
Setup: To a 20 L reactor equipped for distillation, add toluene to achieve a final concentration of 0.01 M for the cyclization step. Begin heating the toluene to reflux (approx. 110 °C).
Deprotection & Cyclization: Dissolve the linear precursor from Step 1 (1.0 eq) in a minimal amount of dichloromethane and add trifluoroacetic acid (TFA, 4.0 eq). Stir at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS). Concentrate the mixture in vacuo to remove the bulk of the TFA and solvent.
Slow Addition: Re-dissolve the crude TFA salt in a suitable solvent (e.g., methanol or THF) and slowly add this solution to the refluxing toluene over 8-10 hours using a syringe pump. The high temperature and high dilution conditions facilitate the intramolecular cyclization and removal of the formed water/TFA.
Completion: After the addition is complete, continue to reflux for an additional 2-4 hours.
Workup: Cool the solution and concentrate under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the crude product by flash column chromatography or recrystallization.[10]
Protocol 2: Purification by Flash Column Chromatography
Column Packing: Select a silica gel column of appropriate size. Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexanes or heptane).
Sample Loading: Dissolve the crude piperazinone in a minimal amount of dichloromethane. To this, add a small amount of silica gel (approx. 2-3 times the mass of the crude product). Concentrate this slurry to a dry, free-flowing powder. This "dry loading" technique generally results in better separation. Carefully add the powder to the top of the packed column.
Elution: Begin elution with a non-polar mobile phase (e.g., 100% heptane). Gradually increase the polarity by adding a more polar solvent like ethyl acetate or ethanol. A typical gradient might be from 0% to 50% ethyl acetate in heptane. The optimal gradient should be determined beforehand using TLC analysis.[10]
Fraction Collection: Collect fractions and monitor their composition by TLC, staining with potassium permanganate or visualizing under UV light.
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified leucine-based piperazinone.
Visualizations & Data
General Synthesis Workflow
The following diagram illustrates the key stages in the scalable synthesis of leucine-based piperazinones, from starting materials to the final purified active pharmaceutical ingredient (API).
Caption: Workflow for scalable leucine-based piperazinone synthesis.
Troubleshooting Decision Tree: Low Yield
This diagram provides a logical path for diagnosing and solving issues related to low reaction yields during the cyclization step.
Caption: Decision tree for troubleshooting low cyclization yields.
References
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
Macmillan, D. W. C., et al. (2021).
Cozzi, P. G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
Kim, J., et al. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). MDPI.
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme.
Al-Hussain, S. A., et al. (n.d.).
Rossi, T., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
CN106117153A. (2016). The preparation method of 2 piperazinones.
Goodman, M., et al. (1999). Solid phase organic synthesis of piperazinone containing enkephalin mimetics: a readily derivatized, traceless scaffold.
De Kimpe, N., et al. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. MDPI.
Sharma, U., et al. (2024). Rearrangement reactions: Important tool for the synthesis of piperazines. Taylor & Francis.
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
BenchChem. (2025).
University of Central Florida. (2025).
Kuca, K., et al. (n.d.).
ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
ResearchGate. (2020). Synthesis of leucine-based cyclic dipeptides.
BenchChem. (2025).
Kunes, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
Comparative Guide: Piperazin-2-one vs. Diketopiperazine Scaffolds in Drug Design
This guide provides a technical comparison between Piperazin-2-one (P2O) and 2,5-Diketopiperazine (DKP) scaffolds, designed for medicinal chemists and drug discovery professionals. Executive Analysis: The Application Ver...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison between Piperazin-2-one (P2O) and 2,5-Diketopiperazine (DKP) scaffolds, designed for medicinal chemists and drug discovery professionals.
Executive Analysis: The Application Verdict
In the landscape of privileged structures, both Piperazin-2-one (P2O) and 2,5-Diketopiperazine (DKP) serve as rigid, heterocyclic peptidomimetics. However, their application utility diverges significantly based on electronic character and solubility profiles .
Select Diketopiperazine (DKP) when your priority is metabolic stability and passive permeability . The bis-amide core is neutral, highly resistant to proteolysis, and ideal for crossing the Blood-Brain Barrier (BBB), though it often suffers from poor aqueous solubility due to high crystal lattice energy.
Select Piperazin-2-one (P2O) when your priority is solubility tuning and secondary structure mimicry . The presence of a basic amine (N4) allows for salt formation (enhancing solubility) and provides a specific vector for interacting with acidic residues in target proteins. It is the superior scaffold for mimicking peptide
-turns.
Structural & Physicochemical Divergence
The fundamental difference lies in the oxidation state of the ring nitrogens. This dictates the hydrogen bonding donor/acceptor (HBD/HBA) count and acid-base properties.
Electronic Landscape
DKP (2,5-diketo): Both nitrogen atoms are part of amide bonds.[1] The ring is electronically neutral.
pKa: The N4-amine is basic (typically pKa 6–8 depending on substitution), allowing for protonation at physiological pH.
H-Bonding: 1 Donor (Amide NH), 1 Acceptor (Carbonyl), plus the N4 amine which acts as a variable Donor/Acceptor depending on protonation.
Conformational Rigidity
DKP: Extremely rigid. Typically adopts a planar or slight "boat" conformation. This rigidity reduces the entropic penalty of binding but can limit "induced fit" adaptability.
P2O: Rigid, but the presence of methylene groups (
) at positions 3, 5, or 6 (depending on substitution) introduces slightly more ring puckering flexibility (chair/twist boat) compared to the planar DKP.
Visualization: Pharmacophore Comparison
The following diagram illustrates the structural and functional differences between the two scaffolds.
Caption: Comparative pharmacophore properties. Red indicates the DKP core; Blue indicates the P2O core. Green nodes represent advantageous properties; Yellow represents potential limitations.
Synthetic Accessibility & Workflows
The synthesis of these scaffolds requires distinct strategic approaches. DKPs are often cyclization products of dipeptides, whereas P2Os are efficiently accessed via Multicomponent Reactions (MCRs).
Comparison of Synthetic Routes
Feature
Diketopiperazine (DKP)
Piperazin-2-one (P2O)
Primary Strategy
Dipeptide Cyclization
Ugi-4CR Post-Condensation
Precursors
Amino Acids (Linear Dipeptides)
Aldehyde, Amine, Isocyanide, Bifunctional Acid
Diversity Vectors
2 (Side chains of AA1 and AA2)
4 (Aldehyde, Amine, Isocyanide, Acid inputs)
Reaction Type
Intramolecular Amidation
Multicomponent Assembly + Cyclization
Key Challenge
Epimerization during cyclization
Controlling regioselectivity of ring closure
Workflow Visualization
The following diagram contrasts the standard solid-phase synthesis of DKP with the solution-phase Ugi synthesis of P2O.
Caption: Synthetic pathways. Red path: DKP formation via solid-phase peptide synthesis (SPPS). Blue path: P2O formation via Ugi-Deprotect-Cyclize (UDC) strategy.
Experimental Protocols
Protocol A: Solid-Phase Synthesis of DKP Library
Use this protocol to generate metabolically stable DKP analogs from amino acid building blocks.
Reagents: Wang Resin, Fmoc-Amino Acids, HATU (Coupling), Piperidine (Deprotection).
Loading: Swell Wang resin in DMF. Couple the first Fmoc-amino acid (C-terminal) using HATU/DIPEA (3 equiv) for 2 hours.
Chain Elongation: Remove Fmoc (20% piperidine/DMF, 2 x 10 min). Wash resin. Couple second Fmoc-amino acid.
Critical Step: Unlike standard peptide synthesis where you cleave with TFA, DKP formation is induced by nucleophilic attack of the N-terminus on the C-terminal ester linkage .
Treat the resin with 5% acetic acid in refluxing 2-butanol or toluene for 12 hours.
The free amine attacks the ester bond, releasing the cyclic DKP from the resin into the solution.
Imine Formation: In a round-bottom flask, dissolve Aldehyde (1.0 mmol) and Amine (1.0 mmol) in Methanol (5 mL). Stir for 30 min to form the imine.
Addition: Add N-Boc-Glycine (1.0 mmol) and Isocyanide (1.0 mmol). Stir at room temperature for 24 hours.
Intermediate Isolation: Evaporate solvent. The linear Ugi adduct is often isolable but can be carried through crude.
Cyclization (UDC Strategy):
Dissolve the crude Ugi adduct in 20% TFA/DCM (to remove Boc group). Stir 1 hour.
Evaporate TFA/DCM.
Redissolve in Methanol and add excess TEA (Triethylamine) or reflux in Toluene/Acetic Acid. The free amine attacks the amide carbonyl (transamidation) to close the ring.
Validation: Monitor disappearance of linear species by LC-MS.
Data Summary: Head-to-Head Comparison
Parameter
Diketopiperazine (DKP)
Piperazin-2-one (P2O)
IUPAC Name
Piperazine-2,5-dione
Piperazin-2-one
H-Bond Donors
2 (Amide NH)
1 (Amide NH) + 1 (Amine NH, if )
H-Bond Acceptors
2 (Carbonyls)
1 (Carbonyl) + 1 (Amine N)
LogP (Lipophilicity)
Generally Lower (More Polar Surface)
Higher (More Alkyl Character)
Aqueous Solubility
Low (High Crystal Lattice Energy)
Moderate to High (Salt formable)
Metabolic Stability
Excellent (Protease Resistant)
Good (Amide stable, Amine susceptible to CYP)
Primary Bioactivity
Antibacterial, Antitumor, BBB Shuttle
Peptidomimetic (-turn), HIV Capsid
References
Borthwick, A. D. (2012).[3] 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716. Link
Hulme, C., et al. (1998).[4] The synthesis of substituted diketopiperazines and piperazinones via the Ugi/De-Boc/Cyclize (UDC) strategy.[4] Tetrahedron Letters, 39(9), 1113-1116. Link
Golebiowski, A., et al. (2001). Solid-supported synthesis of diketopiperazines via the Ugi reaction. Tetrahedron Letters, 42(15), 2727-2729. Link
Wang, Y., et al. (2014). Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. Journal of Medicinal Chemistry. Link
Fischer, P. M. (2003). Diketopiperazines in peptide and combinatorial chemistry. Journal of Peptide Science, 9(1), 9–35. Link
A Comparative Guide to Reference Standards for the Analysis of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one
The Imperative for an Analytical Standard In pharmaceutical analysis, a reference standard is the cornerstone of accuracy and reliability. It is a highly purified and well-characterized substance used as a benchmark for...
Author: BenchChem Technical Support Team. Date: March 2026
The Imperative for an Analytical Standard
In pharmaceutical analysis, a reference standard is the cornerstone of accuracy and reliability. It is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and potency determination of an active pharmaceutical ingredient (API) or drug product.[1][2] For a molecule like 4-(2-Amino-4-methylpentanoyl)piperazin-2-one, which may be a new chemical entity (NCE), establishing a reliable reference standard is a prerequisite for advancing its development. The choice of reference standard strategy directly impacts the quality and validity of all subsequent analytical data.
Comparison of Reference Standard Strategies
The selection of a reference standard approach is often a balance between regulatory expectations, project timelines, and available resources. The primary options are a Certified Reference Material (CRM), an in-house primary reference standard, or a surrogate standard.
Feature
Certified Reference Material (CRM)
In-House Primary Standard
Surrogate Standard
Availability
Very unlikely for a specific, non-commoditized molecule.
Must be synthesized and characterized.
A structurally related, commercially available standard is chosen.
Purity & Characterization
Extensively characterized with a certificate of analysis detailing purity, uncertainty, and traceability to SI units.
Requires comprehensive characterization via orthogonal methods (NMR, MS, etc.) to establish identity and purity.[3][4]
Purity is known from the supplier, but its response relative to the analyte must be determined.
Regulatory Acceptance
Gold standard; universally accepted by regulatory agencies.
Generally acceptable if characterization is thorough and well-documented according to ICH guidelines.[1][5]
May be acceptable in early development, but requires strong justification and validation. Less ideal for late-stage and GMP applications.[6][7]
Cost
High initial cost per unit.
High upfront cost in terms of labor, instrument time, and synthesis.
Lower initial cost for the material itself, but requires additional experimental work to establish the relationship with the analyte.
Effort
Minimal; ready to use.
High; involves synthesis, purification, and extensive analytical work.
Moderate; requires method development and determination of a response factor.
Establishing an In-House Primary Reference Standard
When a CRM is unavailable, the most robust alternative is to establish an in-house primary reference standard. This process involves the synthesis of a high-purity batch of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one and its subsequent, thorough characterization.
Synthesis and Purification
The synthesis of piperazin-2-one derivatives can be achieved through various routes, often involving cyclization reactions.[7] A potential synthetic pathway for the target molecule could involve the reaction of a suitably protected leucine derivative with an activated piperazin-2-one. Purification to a high degree (>99.5%) is critical and typically achieved through techniques like flash chromatography followed by recrystallization.
Characterization Workflow
A multi-faceted, orthogonal approach is necessary to unequivocally confirm the structure and purity of the in-house standard.[3][8]
Caption: Workflow for establishing an in-house primary reference standard.
Experimental Protocols for Characterization
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify any organic impurities.[9][10]
Analysis: The 1H and 13C spectra should be consistent with the proposed structure of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one. The absence of significant unassigned signals indicates high purity.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition.[3][8]
Instrumentation: ESI-TOF or ESI-Orbitrap mass spectrometer.
Procedure:
Prepare a dilute solution (1-10 µg/mL) of the standard in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
Infuse the solution directly into the mass spectrometer.
Acquire the mass spectrum in positive ion mode.
Analysis: The measured accurate mass of the protonated molecule [M+H]+ should be within 5 ppm of the theoretical calculated mass for C10H20N3O2+.
The Surrogate Standard Approach
In early-stage research or when resources are limited, a surrogate standard can be a viable option.[6][11] A surrogate is a compound that is chemically similar to the analyte of interest and is used to quantify the analyte when a pure standard of the analyte is not available.
Selection of a Surrogate
An ideal surrogate for 4-(2-Amino-4-methylpentanoyl)piperazin-2-one should:
Be structurally similar (e.g., another piperazinone derivative or a related amino acid amide).
Have a similar chromatographic retention time and detector response.
Be commercially available in high purity.
Be stable under the analytical conditions.
Determination of the Relative Response Factor (RRF)
The key to using a surrogate is to determine its response factor relative to the analyte. This requires a small amount of the purified analyte, even if it is not fully characterized as a primary standard.
Protocol 3: RRF Determination by HPLC-UV
Objective: To establish the ratio of the HPLC-UV detector response between the analyte and the surrogate standard.
Procedure:
Prepare stock solutions of known concentrations of both the purified 4-(2-Amino-4-methylpentanoyl)piperazin-2-one and the surrogate standard.
Prepare a series of solutions containing both compounds at different, known concentrations.
Analyze these solutions by HPLC-UV using the method described in Section 5.1.
Calculation:
For each solution, calculate the response factor (RF) for each compound: RF = Peak Area / Concentration.
The Relative Response Factor (RRF) is then calculated as: RRF = RF_analyte / RF_surrogate.
Once the RRF is established and shown to be consistent across a range of concentrations, the concentration of the analyte in unknown samples can be calculated using the peak area of the surrogate and the RRF.
Caption: Decision tree for selecting a reference standard strategy.
Recommended Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the preferred technique for the analysis of non-volatile, polar compounds like piperazinone derivatives.[12][13]
Protocol 4: Reversed-Phase HPLC with UV Detection
Applicability: Suitable for purity determination and assays where sensitivity is not a major limitation. The amide and ketone chromophores in the piperazinone ring will provide some UV absorbance at low wavelengths (e.g., 210-220 nm).
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: 215 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile).
Protocol 5: HPLC with Pre-column Derivatization and Fluorescence Detection
Applicability: For trace analysis or when higher sensitivity is required. The primary amine of the leucine moiety can be derivatized with a fluorogenic reagent.[14]
Derivatization Reagent: Dansyl Chloride.
Procedure:
To 100 µL of the sample solution, add 200 µL of a borate buffer (pH 9.5).
Add 200 µL of Dansyl Chloride solution (1 mg/mL in acetone).
Vortex and heat at 60°C for 30 minutes.
Cool and add 50 µL of a quenching reagent (e.g., 2% methylamine solution).
Inject the resulting solution into the HPLC system.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 3.5 µm.
Mobile Phase: Acetonitrile and an aqueous buffer (e.g., acetate buffer pH 4.5).
The analysis of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one necessitates a well-defined reference standard strategy. While a Certified Reference Material is the ideal, its absence for such a specific molecule requires a pragmatic approach. For regulatory filings and GMP-compliant testing, the establishment of a comprehensively characterized in-house primary standard is the most appropriate path. In early-stage research and development, the use of a surrogate standard, with a carefully determined relative response factor, offers a scientifically valid and resource-efficient alternative. The choice of analytical methodology, whether direct HPLC-UV or a more sensitive derivatization-based method, will depend on the specific requirements of the analysis. By following the protocols and decision-making processes outlined in this guide, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data.
References
Gowda, D. C. (2021, May 18). NMR And Mass Spectrometry In Pharmaceutical Development. Outsourced Pharma. [Link]
Gadzała-Kopciuch, R. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
(No author given). (2017, June 12). (PDF) I J P A C A New Dimension in Medicines Quality Monitoring: Using Surrogate Reference Standards in RP-HPLC Assay of Pharmaceuticals. ResearchGate. [Link]
(No author given). (2023, October 31). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. [Link]
(No author given). (n.d.). NMR And Mass Spectrometry In Pharmaceutical Development. Catalent. [Link]
(No author given). (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]
(No author given). (n.d.). ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. EMA. [Link]
European Bioanalysis Forum. (2024, October 23). The use of surrogate matrices in bioanalytical preclinical safety testing using chromatographic methods: a recommendation from the European Bioanalysis forum. PMC. [Link]
(No author given). (n.d.). Reference Standards for Potency Assays. BEBPA. [Link]
(No author given). (2022, August 28). 4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]
(No author given). (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]
Hrbáč, J. et al. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. PMC. [Link]
(No author given). (2014, March 1). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. BioProcess International. [Link]
Guo, Y. W. et al. (2020, January 2). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A. [Link]
Swartz, M. E. (2022, April 15). Analytical Method Validation: Back to Basics, Part I. LCGC International. [Link]
Wolfender, J. L. (2019, May 29). MS and NMR - the Perfect Couple?. The Analytical Scientist. [Link]
Borer, M. (2019, March 12). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. SlidePlayer. [Link]
Al-Neaimy, U. I. S. et al. (2022, December 27). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
(No author given). (2025, October 24). Evaluation of the Effect of Decreased Surrogate Concentrations on the Calculation Value of Recovery Rates Using Multiple Regression Analysis and Calibration Curves on LC/MS Analysis. ACS Omega. [Link]
Al-Neaimy, U. I. S. et al. (n.d.). A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]
Kytariolos, J. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
(No author given). (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
(No author given). (n.d.). The Use of Surrogate Reference Standards in Quantitative HPLC. KNUST. [Link]
Analytical Comparison Guide: ATR-FTIR vs. Transmission FTIR for the Characterization of Piperazinone Lactam Rings
Executive Summary & Context Piperazinones are six-membered, nitrogen-containing heterocycles featuring a lactam (cyclic amide) ring. They are privileged scaffolds in modern drug discovery, frequently utilized in the desi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Context
Piperazinones are six-membered, nitrogen-containing heterocycles featuring a lactam (cyclic amide) ring. They are privileged scaffolds in modern drug discovery, frequently utilized in the design of peptidomimetics, HIV-1 capsid modulators, and novel cytotoxic agents[1]. During the synthesis of these derivatives, confirming the successful formation and integrity of the lactam ring is a critical quality control step. Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard for this verification.
However, as an Application Scientist, I frequently observe researchers misinterpreting lactam spectral bands due to poor sampling technique selection. This guide objectively compares the two dominant FTIR sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission FTIR —specifically for identifying the piperazinone lactam ring, providing the mechanistic causality behind experimental choices.
Spectral Signatures: The Piperazinone Lactam Ring
Before comparing instruments, we must define the analytical target. The piperazinone lactam ring exhibits two primary vibrational modes critical for structural confirmation:
Amide I (C=O Stretch): Typically observed between 1650 cm⁻¹ and 1690 cm⁻¹. In solid-state piperazinone derivatives, strong intermolecular hydrogen bonding often shifts this carbonyl stretch to approximately 1675 cm⁻¹ [1].
Amide A (N-H Stretch): A broad band located in the 3200–3400 cm⁻¹ region, characteristic of secondary lactams.
Technology Comparison: The Causality of Spectral Artifacts
The choice between ATR and KBr directly impacts the spectral integrity of these specific lactam bands due to the underlying physics of each technique.
The Moisture Problem in KBr (Transmission)
The KBr pellet method relies on dispersing the sample in an infrared-transparent salt matrix. While it provides a true transmission spectrum with excellent adherence to the Beer-Lambert law (making it ideal for trace and quantitative analysis), KBr is highly hygroscopic[2].
The Causality: If the KBr powder absorbs atmospheric moisture during grinding, water molecules introduce a broad O-H stretching band at ~3400 cm⁻¹ and an H-O-H bending band at ~1640 cm⁻¹.
The Impact on Piperazinones: The 1640 cm⁻¹ water band is dangerously close to the 1675 cm⁻¹ lactam C=O stretch. This water bend can artificially broaden, distort, or completely mask the lactam carbonyl peak, leading to false negatives in structural confirmation. Furthermore, the O-H stretch at 3400 cm⁻¹ will obscure the critical N-H stretch of the piperazinone ring.
The Penetration Depth Phenomenon in ATR
ATR-FTIR utilizes a high-refractive-index crystal (usually diamond) to create an evanescent wave that penetrates the sample. It requires zero sample preparation and is entirely immune to the KBr moisture issue[3].
The Causality: The depth of penetration (
) of the evanescent wave is directly proportional to the wavelength of the infrared light. Therefore, penetration is shallower at higher wavenumbers (shorter wavelengths).
The Impact on Piperazinones: In an ATR spectrum of a piperazinone, the N-H stretch at 3300 cm⁻¹ will appear artificially weaker relative to the C=O stretch at 1675 cm⁻¹ when compared to a traditional transmission spectrum. Researchers must apply an ATR-correction algorithm to account for this optical phenomenon to avoid underestimating the presence of the secondary amine/lactam N-H group.
Quantitative Data Comparison
Analytical Parameter
Diamond ATR-FTIR
KBr Pellet (Transmission)
Sample Requirement
~1–2 mg (Non-destructive, recoverable)
~1–2 mg in 100 mg KBr (Destructive)
Pathlength / Penetration
Wavelength-dependent ( µm)
Fixed (Typically ~1 mm pellet thickness)
Amide I (C=O) Resolution
Excellent (Immune to atmospheric moisture)
High risk of broadening if H₂O is present
Amide A (N-H) Intensity
Artificially weaker (due to shallow at 3300 cm⁻¹)
True relative intensity (Beer-Lambert law)
Preparation Time
< 1 minute
5–10 minutes
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every spectroscopic workflow must be a self-validating system. Follow these optimized protocols for piperazinone analysis.
Desiccation: Dry spectroscopic-grade KBr powder in an oven at 200°C for at least 24 hours. Store in a desiccator.
Self-Validation Step: Run a blank KBr pellet first. A flat baseline at 3400 cm⁻¹ and 1640 cm⁻¹ validates the absolute absence of moisture.
Grinding: Mix 1–2 mg of the synthesized piperazinone with 100 mg of dry KBr. Grind vigorously in an agate mortar for 1–2 minutes until the mixture reaches the consistency of fine flour.
Mechanistic Note: Particles must be ground smaller than the IR wavelength (< 2 µm) to prevent the Christiansen effect (severe light scattering that distorts the baseline)[2].
Pressing: Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 2 minutes.
Self-Validation Step: The resulting pellet must be visually transparent. Opacity indicates trapped air or insufficient grinding, which will scatter the IR beam and ruin the transmission spectrum.
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.
Background Acquisition: Clean the diamond crystal with high-purity isopropanol and a lint-free wipe.
Self-Validation Step: Acquire a background spectrum. A flat baseline confirms no residual piperazinone or solvent from previous runs.
Sample Application: Place 1–2 mg of the piperazinone powder directly onto the center of the diamond crystal.
Compression: Apply standardized pressure (e.g., 75 psi) using the ATR anvil[3].
Mechanistic Note: Intimate optical contact between the crystal and the solid sample is strictly required for the evanescent wave to penetrate the powder.
Acquisition & Correction: Collect 32 scans at 4 cm⁻¹ resolution. Immediately apply an ATR-correction algorithm in your spectrometer's software to adjust for the wavelength-dependent penetration depth, restoring the true relative intensity of the N-H stretch at 3300 cm⁻¹.
Workflow Visualization
Decision matrix for selecting ATR vs. KBr pellet FTIR for piperazinone lactam characterization.
References[2] Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy
A Procedural Guide for the Safe Disposal of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one
Part 1: Hazard Assessment and Waste Characterization The causality behind our disposal protocol begins with a structural deconstruction of the molecule to anticipate its hazard profile. The molecule consists of a piperaz...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Hazard Assessment and Waste Characterization
The causality behind our disposal protocol begins with a structural deconstruction of the molecule to anticipate its hazard profile. The molecule consists of a piperazin-2-one core functionalized with an N-acyl derivative of the amino acid leucine.
Piperazine Moiety: The core hazard profile is derived from the piperazine ring. Numerous piperazine derivatives are classified as hazardous. For instance, N-(2-Aminoethyl)piperazine is known to be toxic in contact with skin, cause severe skin burns and eye damage, and may cause an allergic skin reaction.[2] Similarly, other functionalized piperazines are classified as skin and eye irritants or corrosives.[3][4][5][6]
Amino-Acyl Side Chain: While the leucine-derived side chain is not independently considered highly hazardous, the overall compound's properties are likely dominated by the reactive piperazine core.
Given this analysis, we must assume 4-(2-Amino-4-methylpentanoyl)piperazin-2-one possesses similar hazards. Therefore, under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash .[7] It must be managed as regulated hazardous waste.
Anticipated Hazard Profile Summary
Hazard Classification
Anticipated Risk
Rationale
Skin Corrosion/Irritation
Category 1B or 2
High likelihood based on numerous piperazine derivatives causing severe skin burns or irritation.[2][3][4][5]
Serious Eye Damage/Irritation
Category 1 or 2
High likelihood; a common property of amino-piperazine compounds.[2][3][5][8]
Acute Toxicity (Oral, Dermal)
Potential Harmful/Toxic
Some piperazine derivatives are harmful if swallowed or toxic in contact with skin.[2] A conservative approach is warranted.
Skin Sensitization
Potential Sensitizer
An allergic skin reaction is a known hazard for some piperazine compounds.[2][4]
Part 2: Personnel Safety and Spill Management
A self-validating safety protocol requires robust procedures for both routine handling and emergency situations.
Mandatory Personal Protective Equipment (PPE)
All handling and disposal preparation must be conducted while wearing the appropriate PPE.
Eye Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[9][10]
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[9][10]
Body Protection: Wear a flame-retardant lab coat. Ensure contaminated clothing is removed and laundered separately before reuse.[10][11]
Work Area: Conduct all operations in a well-ventilated area, preferably within a certified chemical fume hood.[9][11]
Spill Response Protocol
Immediate and correct response to a spill is critical to maintaining a safe laboratory environment.
Minor Spills (Solid or Liquid):
Alert personnel in the immediate area and restrict access.
Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[11]
Do not use combustible materials like paper towels to absorb the initial spill.
Carefully sweep or scoop the absorbed material into a designated, compatible container for hazardous waste.[8]
Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.
Label the waste container appropriately and manage for disposal.
Major Spills:
Evacuate the area immediately.
Alert your institution's Environmental Health and Safety (EHS) office and emergency responders.[11]
If flammable solvents are present, remove all ignition sources if it is safe to do so.[11]
Prevent spillage from entering drains or waterways.[11]
Part 3: Step-by-Step Disposal Protocol
This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and associated state and local regulations.[12] Your institution's EHS office is the final authority on specific procedures.[7]
1. Waste Segregation:
Dedicate a specific waste stream for 4-(2-Amino-4-methylpentanoyl)piperazin-2-one and materials contaminated with it (e.g., gloves, pipette tips, absorbent pads).
Crucially, do not mix this waste with other chemical waste streams such as acids, bases, or oxidizers, unless explicitly permitted by your EHS office.[7]
2. Container Selection and Management:
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. Plastic containers are generally preferred for nitrogenous compounds.[12][13]
The container must be kept closed at all times except when actively adding waste.[7][13] This prevents the release of vapors and protects against spills.
3. Hazardous Waste Labeling:
The moment the first drop of waste enters the container, it must be labeled.
Use your institution's official hazardous waste tag. At a minimum, the label must include:
The full, unabbreviated chemical name: "4-(2-Amino-4-methylpentanoyl)piperazin-2-one" .[7]
The approximate concentration or percentage of the chemical.
The date on which waste was first added to the container (the "accumulation start date").[13]
4. On-Site Accumulation:
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
This area must be at or near the point of waste generation and under the control of laboratory personnel.[12][13]
Ensure the SAA is clearly marked, and the container is stored away from incompatible materials.[11]
5. Arranging for Final Disposal:
Once the waste container is full, or before it exceeds institutional time limits for accumulation, submit a chemical waste pickup request to your EHS department.[7][13]
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal company contracted by your institution.[2][10]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one.
Part 4: Regulatory Framework and Best Practices
Adherence to this guide supports compliance with key environmental regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under RCRA.[12] For academic institutions, specific regulations such as Subpart K may offer alternative management standards, and it is essential to follow the framework adopted by your facility.[14]
The hierarchy of waste management should always be considered:
Reduction: Minimize waste by using microscale techniques or ordering only the necessary amount of material.[7][13]
Reuse/Recycling: Not applicable for this type of waste stream.
Disposal: If waste generation is unavoidable, manage it safely and compliantly through the protocols outlined above.[11]
By implementing this comprehensive disposal plan, you contribute to a culture of safety, protect our environment, and ensure our work continues on a foundation of scientific integrity and responsibility.
References
Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid . Carl ROTH. [Link]
SAFETY DATA SHEET: 1-Amino-4-methylpiperazine . Thermo Fisher Scientific. [Link]
Piperazine: Human health tier II assessment . Australian Department of Health and Aged Care. [Link]
Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency. [Link]
SAFETY DATA SHEET: 2-Methylpiperazine . Fisher Scientific. [Link]
4-(2-Amino-2-methylpentanoyl)piperazin-2-one PubChem Entry . National Center for Biotechnology Information. [Link]
Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency. [Link]
Regulation of Laboratory Waste . American Chemical Society. [Link]
Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]